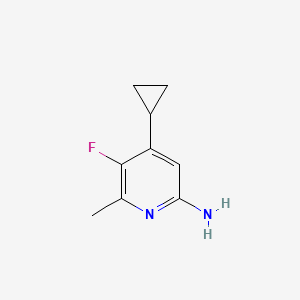
4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine is an organic compound with the molecular formula C9H11FN2 It is a derivative of pyridine, characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-4-methylpyridin-2-amine: A similar compound with a fluorine and methyl group but lacking the cyclopropyl group.
2-Amino-5-fluoro-4-methylpyridine: Another related compound with similar functional groups.
Uniqueness
4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H11FN2 |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine |
InChI |
InChI=1S/C9H11FN2/c1-5-9(10)7(6-2-3-6)4-8(11)12-5/h4,6H,2-3H2,1H3,(H2,11,12) |
InChI Key |
ZVSZCYKKPFKKFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)N)C2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine](/img/structure/B12938124.png)

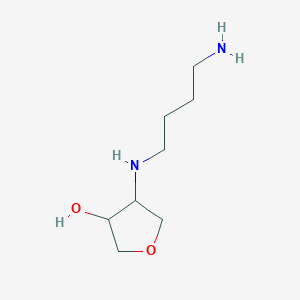
![[(3-Chloroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12938139.png)
![2-Octatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938142.png)

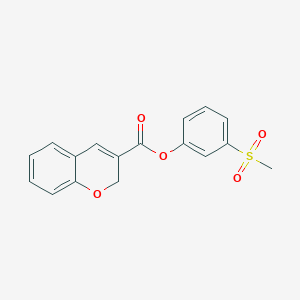
![3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12938155.png)


![[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938171.png)
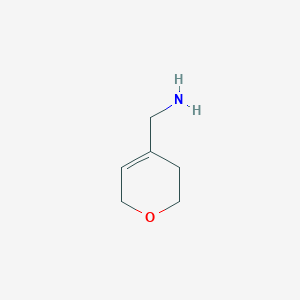
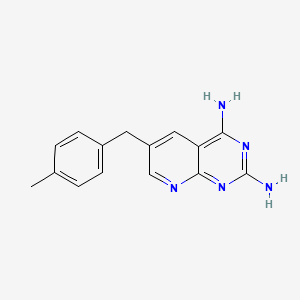
![2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine](/img/structure/B12938176.png)
